4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one
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Overview
Description
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one is a heterocyclic compound that belongs to the class of naphthopyrans This compound features a fused ring system consisting of a naphthalene ring and a pyran ring, with a methyl group attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are less commonly documented in open literature.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthols.
Scientific Research Applications
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in organic synthesis and biological activities.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another pyran derivative with similar structural features.
Atractylone: A naphthofuran derivative with biological activities.
Uniqueness
4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific fused ring system and the presence of a methyl group at the 4th position
Properties
CAS No. |
24350-15-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one |
InChI |
InChI=1S/C14H14O2/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h6-8H,2-5H2,1H3 |
InChI Key |
SGAYTVHPGBKIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CCCC3 |
Origin of Product |
United States |
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